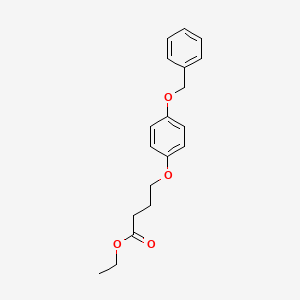
4-Phenethoxypyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenethoxypyridine-2,3-diamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two amino groups at the 2 and 3 positions and a phenylethoxy group at the 4 position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethoxypyridine-2,3-diamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dinitropyridine with phenylethanol, followed by reduction of the nitro groups to amino groups. The reaction typically involves the use of palladium on carbon as a catalyst and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process generally includes the dissolution of 2,3-dinitropyridine in an organic solvent, followed by the addition of phenylethanol and a hydrogenation catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenethoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while reduction leads to the regeneration of the amino groups .
Applications De Recherche Scientifique
4-Phenethoxypyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-Phenethoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diaminopyridine: Lacks the phenylethoxy group, making it less lipophilic.
2,3-Diamino-4-methoxypyridine: Contains a methoxy group instead of a phenylethoxy group, which may alter its reactivity and biological activity.
2,3-Diamino-4-ethoxypyridine: Similar structure but with an ethoxy group, potentially affecting its solubility and interaction with biological targets
Uniqueness
4-Phenethoxypyridine-2,3-diamine is unique due to the presence of the phenylethoxy group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its application in material science .
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
4-(2-phenylethoxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3O/c14-12-11(6-8-16-13(12)15)17-9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,14H2,(H2,15,16) |
Clé InChI |
JHSOQLLEIMNDLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C(=NC=C2)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanone, 1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-](/img/structure/B8272272.png)

![6,7-Dihydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B8272281.png)
![7-Chloro-5-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8272290.png)



